Atrochrysone
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Overview
Description
Atrochrysone is a member of the class of anthracenones that is 3,4-dihydroanthracen-1(2H)-one which carries a methyl group at position 3 and hydroxy groups at positions 3, 6, 8, and 9, respectively. It has a role as an Aspergillus metabolite. It is a member of phenols, an anthracenone, a tertiary alcohol, a beta-hydroxy ketone and a polyketide.
Scientific Research Applications
Biosynthetic Precursor in Fungi and Plants
Atrochrysone is a key biosynthetic precursor in various organisms. It plays a significant role in the biosynthesis of anthraquinones in fungi and plants. This compound is integral in the formation of pigments and other metabolites in mushrooms, specifically in the genus Cortinarius. The production of this compound-derived octaketide pigments has been observed in these mushrooms (Löhr et al., 2022).
Role in Polyketide Synthesis
This compound is synthesized by nonreducing, iterative type I polyketide synthases in certain fungal species, such as Aspergillus terreus. This synthesis involves the formation of a polyketide intermediate, which leads to the production of compounds like this compound carboxylic acid and endocrocin (Awakawa et al., 2009).
Application in Stereoselective Total Syntheses
This compound has been synthesized in laboratories for various research purposes. It is used in stereoselective total syntheses, enabling the creation of enantiomeric forms of this compound and related compounds. This synthetic approach is crucial for producing labeled compounds and accessing a range of analogues (Müller et al., 2000).
Enhanced Production in Engineered Strains
Research on enhancing the production of this compound-related polyketides has been conducted. For instance, Aspergillus oryzae strains have been genetically modified to increase the supply of malonyl-coenzyme A, boosting the production of this compound carboxylic acid and related polyketides (Kan et al., 2019).
Involvement in Anthraquinone Biosynthesis
This compound is involved in the biosynthesis of anthraquinone pigments. It is a precursor in the formation of various anthraquinones, including emodin and chrysophanol, through processes like decarboxylation and dehydration in fungal and plant species (Billen et al., 1988).
Enzymatic Dimerization in Anthraquinone Biosynthesis
In the biosynthesis of anthraquinones, enzymes like cytochrome P450 monooxygenase catalyze the dimerization of compounds derived from this compound. This process results in the formation of complex anthraquinone structures with increased biological activities, useful in medicinal applications (Griffiths et al., 2016).
Properties
Molecular Formula |
C15H14O5 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3,6,8,9-tetrahydroxy-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C15H14O5/c1-15(20)5-8-2-7-3-9(16)4-10(17)12(7)14(19)13(8)11(18)6-15/h2-4,16-17,19-20H,5-6H2,1H3 |
InChI Key |
FELQSDLZFDTZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)O)O |
Synonyms |
atrochrysone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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